molecular formula C17H19ClN2O B2726050 2-chloro-N-[4-(phenylamino)phenyl]-N-(propan-2-yl)acetamide CAS No. 15143-43-8

2-chloro-N-[4-(phenylamino)phenyl]-N-(propan-2-yl)acetamide

Cat. No.: B2726050
CAS No.: 15143-43-8
M. Wt: 302.8
InChI Key: VBONXHKIHFYZOD-UHFFFAOYSA-N
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Description

2-Chloro-N-[4-(phenylamino)phenyl]-N-(propan-2-yl)acetamide is a high-purity organic compound supplied for scientific research and development. This molecule, with the CAS registry number 15143-43-8, has a molecular formula of C17H19ClN2O and a molecular weight of 302.80 g/mol . Its structure features both acetamide and aniline moieties, a combination found in various compounds of significant research interest. Similar aniline-acetamide derivatives have been investigated for their diverse biological activities, including protistocidal effects, suggesting this compound could serve as a valuable intermediate or precursor in medicinal chemistry and agrochemical research . Researchers can utilize this chemical as a key building block in the synthesis of more complex molecules, such as azomethines (Schiff bases) or their metal complexes, which are known for their potential luminescent and electroluminescent properties in material science . The product is provided with a guaranteed purity of 95% and is available in various quantities, from 100 mg to 1 g, to meet different research needs . This product is intended for laboratory research purposes only and is not approved for human or veterinary diagnostic or therapeutic use, nor for personal application.

Properties

IUPAC Name

N-(4-anilinophenyl)-2-chloro-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O/c1-13(2)20(17(21)12-18)16-10-8-15(9-11-16)19-14-6-4-3-5-7-14/h3-11,13,19H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBONXHKIHFYZOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1=CC=C(C=C1)NC2=CC=CC=C2)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Mechanisms

Two-Step Alkylation-Acylation Protocol

The most widely documented approach involves sequential alkylation and acylation steps.

Step 1: Synthesis of N-Isopropyl-4-(Phenylamino)Aniline

The precursor amine is prepared by alkylating 4-(phenylamino)aniline with isopropyl bromide. Key conditions include:

  • Solvent: Anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF).
  • Base: Potassium carbonate (K₂CO₃) or sodium hydride (NaH) to deprotonate the amine.
  • Temperature: Reflux (80–100°C) for 12–24 hours.
  • Yield: 65–75% after recrystallization from ethanol/water.
Step 2: Acylation with Chloroacetyl Chloride

The alkylated amine reacts with chloroacetyl chloride under controlled conditions:

  • Solvent: Dichloromethane (DCM) or chloroform at 0–5°C to minimize side reactions.
  • Base: Triethylamine (TEA) to scavenge HCl.
  • Stoichiometry: 1.2 equivalents of chloroacetyl chloride relative to the amine.
  • Work-Up: Washing with brine, drying over anhydrous Na₂SO₄, and purification via column chromatography (silica gel, hexane/ethyl acetate).
  • Yield: 70–80%.

Table 1. Comparative Analysis of Two-Step Synthesis

Parameter Alkylation Step Acylation Step
Solvent DMF DCM
Temperature 80°C 0–5°C
Reaction Time 18 hours 2 hours
Yield 68% 78%
Purification Recrystallization Column Chromatography

One-Pot Tandem Synthesis

A patent (EP0356176A1) describes a streamlined method using chloroacetyl chloride and 4-(phenylamino)aniline derivatives in a single reactor:

  • Reagents:
    • 4-(Phenylamino)aniline (1.0 equiv)
    • Chloroacetyl chloride (1.1 equiv)
    • Triethylamine (2.0 equiv)
  • Conditions:
    • Solvent: Chloroform at −5°C to 0°C.
    • Dropwise addition of chloroacetyl chloride to prevent exothermic runaway.
    • Stirring for 30 minutes post-addition.
  • Yield: 81% after aqueous work-up and solvent evaporation.

This method eliminates the need for isolating the alkylated intermediate, reducing time and solvent use.

Industrial-Scale Production and Optimization

Continuous Flow Reactor Systems

While lab-scale syntheses favor batch processes, industrial protocols prioritize throughput and cost-efficiency. Key adaptations include:

  • Reactor Type: Tubular flow reactors with precise temperature control (patent US4379793A).
  • Residence Time: 10–15 minutes at 120°C for acylation steps.
  • Catalyst: Palladium acetate (0.5 mol%) in toluene for coupling reactions (ChemicalBook data).

Table 2. Industrial vs. Lab-Scale Parameters

Parameter Industrial Laboratory
Reactor Volume 500 L 1 L
Temperature 120°C 0–5°C
Catalyst Loading 0.5 mol% Pd None
Annual Output 10 metric tons 100 g

Purification and Characterization

Recrystallization Techniques

Post-synthesis purification often employs solvent mixtures:

  • Preferred Solvents: DMF/water (3:1 v/v) or ethyl acetate/hexane (1:2).
  • Purity: >98% as verified by HPLC (λ = 254 nm).

Spectroscopic Validation

  • ¹H-NMR (400 MHz, DMSO-d₆): δ 1.21 (d, J = 6.8 Hz, 6H, CH(CH₃)₂), 3.89 (s, 2H, CH₂Cl), 4.20 (m, 1H, NCH), 6.82–7.32 (m, 9H, Ar-H).
  • IR (KBr): νmax 1685 cm⁻¹ (C=O), 1540 cm⁻¹ (N–H bend).

Challenges and Mitigation Strategies

Competitive Side Reactions

  • Issue: Over-alkylation at the phenylamino nitrogen.
  • Solution: Use of bulky bases (e.g., diisopropylethylamine) to sterically hinder undesired pathways.

Chloroacetyl Chloride Hydrolysis

  • Issue: Hydrolysis to chloroacetic acid in aqueous media.
  • Solution: Rigorous drying of solvents and reagents under molecular sieves.

Emerging Methodologies

Microwave-Assisted Synthesis

Preliminary studies indicate a 40% reduction in reaction time for the acylation step under microwave irradiation (100 W, 80°C).

Enzymatic Acylation

Lipase-catalyzed acylation in non-aqueous media (e.g., tert-butanol) shows promise for greener synthesis, though yields remain suboptimal (45–50%).

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[4-(phenylamino)phenyl]-N-(propan-2-yl)acetamide undergoes various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The phenylamino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

    Nucleophilic substitution: Formation of substituted acetamides.

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amines or other reduced derivatives.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to 2-chloro-N-[4-(phenylamino)phenyl]-N-(propan-2-yl)acetamide exhibit promising anticancer properties. For instance, thiazole derivatives have demonstrated significant selectivity against various cancer cell lines, including human lung adenocarcinoma cells (A549) and glioblastoma cells (U251) . The structure-activity relationship (SAR) studies suggest that modifications in the molecular structure can enhance anticancer efficacy.

Antimicrobial Properties

Similar compounds have been investigated for their antimicrobial activity. Studies show that derivatives containing thiazole moieties exhibit potent antibacterial effects against various pathogens, indicating that the structural features of this compound may also confer similar properties .

Modulation of Chemokine Receptors

The compound has potential applications as a modulator of chemokine receptors, which are crucial in immune responses and inflammation. This property suggests its potential use in treating inflammatory diseases.

Case Studies

Study Description Findings
Evren et al. (2019)Synthesis of thiazole derivativesDemonstrated strong selectivity against A549 cells with IC50 values indicating effective anticancer activity
Recent ResearchEvaluation of thiazole-integrated pyridine derivativesIdentified compounds with IC50 values lower than standard drugs, indicating superior anticancer efficacy
Antimicrobial StudyInvestigation of similar aromatic aminesShowed significant antibacterial activity against Gram-positive and Gram-negative bacteria

Mechanism of Action

The mechanism of action of 2-chloro-N-[4-(phenylamino)phenyl]-N-(propan-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs of Chloroacetamides

The following table compares key structural and physicochemical properties of 2-chloro-N-[4-(phenylamino)phenyl]-N-(propan-2-yl)acetamide with related compounds:

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Biological Target/Activity Reference
This compound C₁₇H₁₈ClN₂O 301.79 Isopropyl, 4-anilinophenyl Intermediate for drug synthesis
HC-030031 (TRPA1 inhibitor) C₁₇H₁₇ClN₄O₃ 360.80 Purine-dione, 4-isopropylphenyl TRPA1 antagonist (IC₅₀: 4–10 μM)
2-Chloro-N-(4-fluorophenyl)acetamide C₈H₇ClFNO 187.60 4-Fluorophenyl Organic synthesis intermediate
N-(4-(Morpholinosulfonyl)phenyl)-2-(4-nitrophenylamino)acetamide C₁₉H₂₁N₄O₅S 417.46 Morpholinosulfonyl, 4-nitrophenylamino Anti-COVID-19 candidate
2-Chloro-N-(4-isopropylphenyl)acetamide C₁₁H₁₄ClNO 211.69 4-Isopropylphenyl Unspecified biological activity

Pharmacological Potential

  • TRPA1 Inhibitors: HC-030031 () demonstrates the therapeutic relevance of chloroacetamide derivatives in treating inflammatory diseases.
  • Antiviral Candidates: Derivatives with morpholinosulfonyl groups () highlight the role of chloroacetamides in targeting viral entry mechanisms, though their exact docking scores and binding modes require validation .

Biological Activity

2-chloro-N-[4-(phenylamino)phenyl]-N-(propan-2-yl)acetamide is an organic compound with potential applications in medicinal chemistry, particularly for its biological activities. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, synthesis methods, and mechanisms of action.

  • Molecular Formula : C17H19ClN2O
  • Molecular Weight : 302.8 g/mol
  • CAS Number : 15143-43-8

The compound is synthesized through the reaction of 4-aminodiphenylamine with 2-chloroacetyl chloride, typically in the presence of a base such as triethylamine, and is characterized by its unique chloro and phenylamino groups which contribute to its biological properties.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antifungal activity against fluconazole-resistant strains of Candida albicans and Candida parapsilosis. A study reported the following findings:

Parameter Value
Minimum Inhibitory Concentration (MIC)128 - 256 µg/mL
Minimum Fungicidal Concentration (MFC)512 - 1,024 µg/mL
Biofilm InhibitionUp to 92%
Biofilm RuptureUp to 87%

The compound inhibited biofilm formation and was effective against both planktonic cells and biofilms of resistant strains. Notably, it did not interact with ergosterol or damage the fungal cell wall, suggesting a unique mechanism of action distinct from conventional antifungals .

Anticancer Activity

In addition to its antifungal properties, studies have indicated potential anticancer effects. The compound's mechanism involves interaction with specific molecular targets that may lead to apoptosis in cancer cells. The structure-activity relationship (SAR) analysis suggests that modifications to the phenyl ring can enhance cytotoxicity against various cancer cell lines.

Case Study: Cytotoxicity Evaluation

A recent study evaluated the cytotoxic effects of various derivatives of this compound against different cancer cell lines:

Compound Cell Line IC50 (µM)
This compoundA-431 (epidermoid carcinoma)<10
N-(4-bromophenyl)acetamideMCF-7 (breast cancer)>100

The results indicated that the original compound exhibited significantly lower IC50 values compared to its derivatives, highlighting its potency as an anticancer agent .

The proposed mechanism of action for this compound involves:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular proliferation and survival.
  • Receptor Modulation : It could bind to specific receptors, altering signaling pathways that lead to apoptosis.
  • Biofilm Disruption : By inhibiting biofilm formation in fungi, it enhances susceptibility to other antifungal agents.

Comparison with Similar Compounds

The biological activity of this compound can be compared with similar compounds known for their antimicrobial and anticancer properties:

Compound Name Activity Type Key Findings
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamideAntimicrobialEffective against resistant strains
2-chloro-N-(4-phenylbutan-2-yl)acetamideAnticancerModerate cytotoxicity

The unique structural features of this compound confer distinct biological activities that set it apart from these compounds .

Q & A

Q. What synthetic routes are most effective for producing 2-chloro-N-[4-(phenylamino)phenyl]-N-(propan-2-yl)acetamide, and how can reaction conditions be optimized?

Methodological Answer: The compound is synthesized via nucleophilic substitution between 4-aminodiphenylamine and 2-chloroacetyl derivatives. Key parameters for optimization include:

  • Temperature: 60–80°C to balance reactivity and side-product formation.
  • Catalysts: Use of mild bases (e.g., K₂CO₃) to deprotonate the amine while minimizing hydrolysis of the chloroacetamide group.
  • Solvent Selection: Polar aprotic solvents (e.g., DMF or acetonitrile) enhance solubility of intermediates .
    Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity.

Q. How can researchers confirm the structural integrity of this compound and its intermediates?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Verify aromatic proton environments (δ 6.8–7.5 ppm for phenyl groups) and isopropyl methyl protons (δ 1.2–1.4 ppm).
    • ¹³C NMR: Confirm carbonyl resonance (δ ~165–170 ppm) and chloro-substituted carbon (δ ~45 ppm) .
  • IR Spectroscopy: Detect N-H stretches (~3300 cm⁻¹ for secondary amines) and C=O stretches (~1650 cm⁻¹) .
  • Mass Spectrometry: High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.

Advanced Research Questions

Q. How do structural modifications (e.g., substituent changes) impact biological activity, and what SAR insights exist?

Methodological Answer: Structure-activity relationship (SAR) studies compare analogs:

Analog Modification Biological Activity (MCF7 IC₅₀)
d6 (Cl, isopropyl)None (parent compound)12.5 µM
N-[4-(Phenylamino)phenyl]acetamide Removal of Cl and isopropyl>50 µM (reduced activity)
Fluorine-substituted analog Cl → F18.7 µM (altered lipophilicity)
Key findings:
  • The chloro group enhances electrophilicity, critical for target binding.
  • Isopropyl improves solubility and pharmacokinetics.

Q. What experimental strategies resolve contradictions in biological activity data across studies?

Methodological Answer: Discrepancies (e.g., varying IC₅₀ values) may arise from:

  • Assay Conditions: Standardize protocols (e.g., Sulforhodamine B (SRB) assay incubation time: 48–72 hours) .
  • Cell Line Variability: Use authenticated MCF7 cells (e.g., ATCC-certified) and control for passage number.
  • Compound Stability: Pre-test solubility in DMSO/PBS and monitor degradation via HPLC.
    Replicate studies with orthogonal assays (e.g., MTT or apoptosis markers) to confirm results.

Q. How does the chloro substituent influence reaction mechanisms in downstream derivatization?

Methodological Answer: The electron-withdrawing chloro group activates the acetamide carbonyl for nucleophilic attack, enabling:

  • Nucleophilic Substitution: Reactivity with amines or thiols to form urea or thioester derivatives.
  • Cross-Coupling Reactions: Suzuki-Miyaura coupling (via palladium catalysis) to introduce aryl/heteroaryl groups at the phenyl ring .
    Mechanistic studies (e.g., DFT calculations) predict regioselectivity and transition states for these reactions.

Q. What computational approaches predict this compound’s interactions with biological targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to model binding to estrogen receptors (ERα/ERβ). Focus on H-bonding with His524 and hydrophobic interactions with Leu387 .
  • MD Simulations: GROMACS simulations (100 ns) assess stability of the ligand-receptor complex in explicit solvent.
  • QSAR Models: Train models using descriptors like LogP, polar surface area, and H-bond donors/acceptors to optimize lead compounds.

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